![molecular formula C22H19F3N2O2S B14154373 N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide CAS No. 329068-62-4](/img/structure/B14154373.png)
N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide involves several steps. This reaction is typically carried out under basic conditions and involves the use of reagents such as phosphorus pentasulfide (P4S10) for sulfurization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the disruption of cellular signaling pathways .
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties.
Similar Compounds
- Suprofen
- Articaine
- 2-Butylthiophene
- 2-Octylthiophene
These compounds share the thiophene core structure but differ in their substitution patterns and functional groups, leading to varied applications and biological activities.
Properties
CAS No. |
329068-62-4 |
|---|---|
Molecular Formula |
C22H19F3N2O2S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H19F3N2O2S/c1-12-9-10-16(13(2)11-12)26-19(28)17-14(3)18(15-7-5-4-6-8-15)30-20(17)27-21(29)22(23,24)25/h4-11H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
KZUZKGPJDSMKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


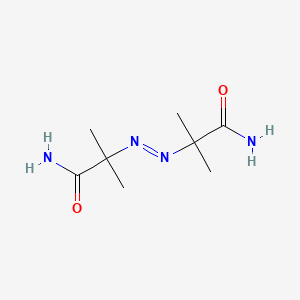
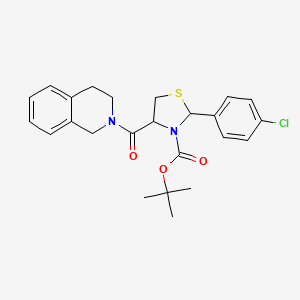
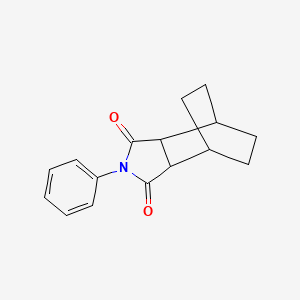
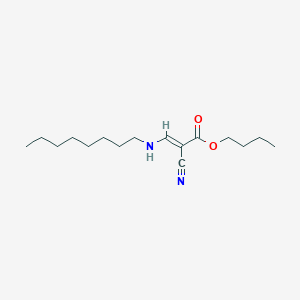
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)
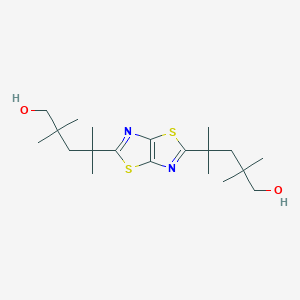
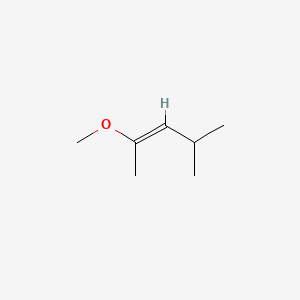
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)
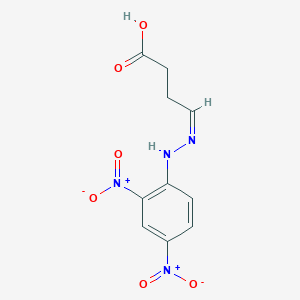
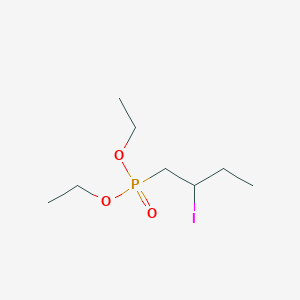

![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
